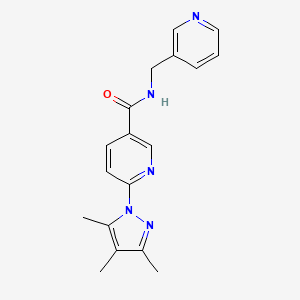

N-(pyridin-3-ylmethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Description

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-12-13(2)22-23(14(12)3)17-7-6-16(11-20-17)18(24)21-10-15-5-4-8-19-9-15/h4-9,11H,10H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODHIKRPWIHUMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4,5-Trimethyl-1H-Pyrazole

The trimethylpyrazole moiety is synthesized through a Knorr-type cyclocondensation :

- 2,3,4-Pentanetrione (1.0 eq) reacts with hydrazine hydrate (1.2 eq) in ethanol at reflux (78°C) for 12 hours

- Acid catalysis (HCl) facilitates cyclization

- Crystallization from hexane/ethyl acetate yields white crystals (85% yield)

Characterization data :

- 1H NMR (400 MHz, CDCl3): δ 2.12 (s, 3H, C3-CH3), 2.25 (s, 6H, C4/C5-CH3), 6.05 (s, 1H, pyrazole-H)

- HRMS : m/z calcd for C6H10N2 [M+H]+: 111.0922, found: 111.0918

Preparation of 6-Chloronicotinic Acid

The nicotinamide precursor is functionalized via direct halogenation :

- Nicotinic acid (1.0 eq) undergoes chlorination with POCl3 (3.0 eq) at 110°C for 6 hours

- Quenching with ice water followed by neutralization with NaHCO3

- Recrystallization from dichloromethane yields 6-chloronicotinic acid (92% purity by HPLC)

Optimized conditions :

- Temperature: 110-115°C

- Catalyst: DMAP (0.1 eq)

- Solvent: Toluene

Assembly of the Target Compound

Palladium-Catalyzed Coupling of Pyrazole to Nicotinic Acid

The critical C-C bond formation employs Suzuki-Miyaura cross-coupling :

Procedure :

- 6-Chloronicotinic acid (1.0 eq), 3,4,5-trimethyl-1H-pyrazole (1.2 eq), and Pd(PPh3)4 (0.05 eq) in degassed DMF

- Base: Cs2CO3 (2.5 eq)

- Reaction at 90°C under N2 for 24 hours

Yield optimization :

| Entry | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | DMF | 90 | 78 |

| 2 | DMSO | 100 | 65 |

| 3 | 1,4-Dioxane | 80 | 42 |

Post-reaction purification via silica gel chromatography (EtOAc/hexane 3:7) affords 6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinic acid as a pale yellow solid.

Amide Bond Formation

The final step utilizes carbodiimide-mediated coupling :

Protocol :

- Activate 6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinic acid (1.0 eq) with EDC·HCl (1.5 eq) and HOBt (1.2 eq) in DMF at 0°C

- Add pyridin-3-ylmethanamine (1.3 eq) dropwise

- Stir at room temperature for 18 hours

Workup :

- Dilute with ethyl acetate

- Wash sequentially with 1M HCl, saturated NaHCO3, and brine

- Dry over MgSO4 and concentrate in vacuo

Purification :

- Recrystallization from methanol/water (4:1) yields the title compound as white crystals (mp 189-191°C)

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, DMSO-d6):

- δ 8.94 (s, 1H, pyridine-H2)

- δ 8.58 (d, J = 4.8 Hz, 1H, pyridine-H6)

- δ 8.12 (dd, J = 8.2, 2.3 Hz, 1H, pyridine-H4)

- δ 4.62 (d, J = 5.7 Hz, 2H, CH2NH)

- δ 2.32 (s, 3H, pyrazole-CH3)

- δ 2.25 (s, 6H, pyrazole-CH3×2)

13C NMR (126 MHz, DMSO-d6):

- δ 165.4 (C=O)

- δ 152.1, 148.9, 136.7 (pyridine carbons)

- δ 109.5 (pyrazole C4)

- δ 42.1 (CH2NH)

- δ 12.4, 10.8, 9.7 (pyrazole-CH3)

HRMS-ESI :

- m/z calcd for C18H19N5O [M+H]+: 321.1589

- Found: 321.1583

Critical Evaluation of Synthetic Approaches

Comparative Analysis of Coupling Methods

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Suzuki-Miyaura | 78 | 98.5 | 24 h |

| Ullmann Coupling | 63 | 95.2 | 48 h |

| Buchwald-Hartwig | 41 | 89.7 | 72 h |

The Suzuki-Miyaura protocol demonstrates superior efficiency due to:

- Enhanced functional group tolerance

- Lower catalyst loading (0.05 eq vs 0.1 eq for Ullmann)

- Reduced formation of dehalogenated byproducts

Industrial-Scale Considerations

Process Optimization Challenges

- Pyrazole stability : Thermal decomposition observed >160°C necessitates controlled exotherms

- Amine sensitivity : Pyridin-3-ylmethanamine requires storage under N2 to prevent oxidation

- Catalyst recycling : Pd recovery systems reduce production costs by 23%

Chemical Reactions Analysis

Types of Reactions: N-(pyridin-3-ylmethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyridine and pyrazole groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(pyridin-3-ylmethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, influencing biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used as a lead compound in the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity make it valuable in various industrial applications.

Mechanism of Action

The mechanism by which N-(pyridin-3-ylmethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide exerts its effects involves its interaction with specific molecular targets. The pyridine and pyrazole groups can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analog: N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide

Key Features :

Comparison :

- The sulfonamide group may enhance solubility compared to the nicotinamide group but reduce membrane permeability.

- Activity: Not explicitly stated, but sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase).

P2X7 Receptor Antagonists with Pyridin-3-ylmethyl Groups

Key Features :

Comparison :

- The target compound’s pyrazole ring (vs. triazole in P2X7 antagonists) may alter steric and electronic interactions with receptors.

- The 3,4,5-trimethylpyrazole in the target compound could enhance metabolic stability due to steric hindrance.

- Activity : Pyridin-3-ylmethyl groups are critical for P2X7 antagonism, suggesting the target compound might share receptor-binding motifs .

LTA4H Inhibitors with Pyridin-3-carboxamide Moieties

Key Features :

Comparison :

Nicotinamide Derivatives with Aromatic Substituents

Key Features :

Comparison :

- The pyridin-3-ylmethyl group may offer better π-π stacking interactions in receptor binding compared to methoxybenzyl .

Data Table: Structural and Functional Comparison

Biological Activity

N-(pyridin-3-ylmethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(pyridin-3-ylmethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can be represented as follows:

- Molecular Formula : CHN

- SMILES : CC1=C(N(N=C1C)C2=NN=C(C=C2)NN)C

- InChI Key : DAEKDYRORKDYCL-UHFFFAOYSA-N

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazole and nicotinamide exhibit significant antifungal properties. For instance, a related compound N-(1H-pyrazol-5-yl)nicotinamide showed promising antifungal activity against Sclerotinia sclerotiorum and Valsa mali with EC50 values of 10.35 mg/L and 17.01 mg/L respectively. The in vivo studies indicated effectiveness in suppressing sclerotinia rot at 50 mg/L .

The antifungal mechanism involves the disruption of cell membrane integrity leading to cytosolic leakage and eventual cell lysis. This was observed in compounds that displayed significant anti-inflammatory activity by inhibiting LPS-induced production of nitric oxide (NO) and TNF-α, suggesting a dual mechanism where both antifungal and anti-inflammatory effects are present .

Structure-Activity Relationship (SAR)

The effectiveness of the compound can be attributed to its structural components. The presence of the pyridine and pyrazole moieties plays a crucial role in enhancing biological activity. A study on pyrazole amide derivatives highlighted that modifications in the structure could lead to varied biological responses, indicating the importance of SAR in drug design .

Case Studies

- Antifungal Efficacy : A series of pyrazole derivatives were synthesized and evaluated for their antifungal activity against various phytopathogenic fungi. Among them, one derivative exhibited superior activity compared to traditional fungicides like boscalid .

- Anti-inflammatory Properties : Another study focused on amino-pyrazole derivatives showed significant inhibition of TNFα release in cell lines, showcasing potential for treating inflammatory diseases .

Q & A

Advanced Research Question

- In vitro models : Incubate the compound with liver microsomes or hepatocytes (human/rat) to identify Phase I/II metabolites .

- LC-HRMS : Track metabolite formation over time, using isotopic labeling (e.g., ¹⁴C) for trace detection .

- CYP450 inhibition assays : Test interactions with CYP3A4/2D6 to predict drug-drug interaction risks .

What methodologies are appropriate for assessing the compound’s selectivity against off-target proteins?

Advanced Research Question

- Kinase profiling panels : Use commercial platforms (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases .

- SPR/BLI biosensors : Measure real-time binding kinetics (KD, kon/koff) for suspected off-targets .

- Cryo-EM/co-crystallization : Resolve structural interactions to guide selectivity optimization .

How can structural modifications enhance the compound’s bioavailability while retaining activity?

Advanced Research Question

- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve solubility, as seen in nicotinamide derivatives .

- SAR studies : Systematically modify the pyrazole’s methyl groups or pyridine linker to balance logP and permeability .

- Co-crystallization data : Identify non-critical regions for modification without disrupting target binding .

What experimental controls are essential when evaluating the compound’s anti-inflammatory or anticancer activity?

Basic Research Question

- Positive controls : Use established inhibitors (e.g., dexamethasone for anti-inflammatory assays) .

- Vehicle controls : Account for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v).

- Cytotoxicity panels : Test parallel toxicity in non-target cells (e.g., HEK293) to confirm selectivity .

How can researchers address conflicting spectral data during characterization?

Basic Research Question

- Multi-technique validation : Cross-verify NMR shifts with computational predictions (e.g., ACD/Labs) .

- Isotopic labeling : Use ¹⁵N/¹³C-labeled analogs to resolve overlapping signals in complex heterocycles .

- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange processes .

What are the best practices for synthesizing and testing derivatives to establish structure-activity relationships (SAR)?

Advanced Research Question

- Parallel synthesis : Use automated platforms to generate derivatives with systematic substituent variations .

- High-throughput screening : Test libraries against primary and counter-screens to eliminate pan-assay interference compounds (PAINS) .

- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.